4-Benzyloxy-2,6-difluorophenylboronic acid pinacol ester
Overview
Description
4-Benzyloxy-2,6-difluorophenylboronic acid pinacol ester is a chemical compound with the CAS Number: 2121514-21-2 . It has a molecular weight of 346.18 and its IUPAC name is 2-(4-(benzyloxy)-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .
Molecular Structure Analysis
The molecular structure of this compound includes a boronic ester group (Bpin), which is generally thought of as a bulky moiety because of the two adjacent quaternary sp3-hybridized carbon atoms in its diol backbone .Chemical Reactions Analysis
This compound can be used in the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . and should be stored at a temperature of 2-8°C .Scientific Research Applications
Synthetic Applications and Biological Activity
Benzoxaboroles, closely related to the phenylboronic acid derivatives, have seen increased interest due to their unique properties and wide range of applications. Initially described over 50 years ago, the majority of these compounds have been explored in recent times for their exceptional characteristics. Benzoxaboroles serve as versatile building blocks and protecting groups in organic synthesis. Their ability to bind hydroxyl compounds makes them valuable molecular receptors for sugars and glycoconjugates. Furthermore, certain benzoxaboroles have displayed biological activity and are currently under clinical trials, demonstrating their potential in medicinal chemistry (Adamczyk-Woźniak et al., 2009).
Therapeutic Potential
The therapeutic applications of benzoxaborole derivatives have been extensively studied. In the past decade, benzoxaborole-based compounds have been developed as new classes of anti-bacterial, anti-fungal, anti-protozoal, and anti-viral agents. Their unique physicochemical and drug-like properties have facilitated the discovery of these therapeutic agents. Notably, two benzoxaborole derivatives, tavaborole and crisaborole, are clinically used for treating onychomycosis and atopic dermatitis, respectively. The peculiar mechanism of action of these compounds, attributed to the electron-deficient nature of the boron atom, coupled with their chemical versatility and ease of preparation, underscores their significance in pharmaceutical research (Nocentini et al., 2018).
Environmental and Analytical Applications
In addition to their synthetic and therapeutic applications, derivatives of phenylboronic acids, such as benzoxaboroles, have been applied in environmental and analytical contexts. These compounds have been utilized in the development of biosensors for detecting glucose and other analytes, exploiting the selective binding properties of phenylboronic acids. The modifications of electrodes with phenylboronic acid or its derivatives have paved the way for the creation of voltammetric and potentiometric sensors, highlighting their utility in monitoring glucose levels and potentially other biomolecules (Anzai, 2016).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of 4-Benzyloxy-2,6-difluorophenylboronic acid pinacol ester is the formation of carbon-carbon bonds in organic synthesis . This compound is a boronic ester, which is commonly used as a substrate in organic synthesis due to its versatility.
Mode of Action
The compound interacts with its targets through a process known as the Suzuki-Miyaura coupling. This is a type of palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide . The boronic ester donates electrons to form a new bond with the palladium, resulting in the formation of a new carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction is widely applied in the formation of carbon-carbon bonds in organic synthesis . The compound’s ability to undergo this reaction makes it a valuable tool in the synthesis of complex organic molecules.
Pharmacokinetics
It’s worth noting that the compound is usually stored at temperatures between 2-8°c to maintain its stability .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling reaction. This enables the synthesis of complex organic molecules, contributing to advancements in various fields such as medicinal chemistry and materials science .
Action Environment
The efficacy and stability of the compound can be influenced by environmental factors such as temperature and pH. For instance, the compound is typically stored at low temperatures (2-8°C) to maintain its stability . Additionally, the Suzuki-Miyaura coupling reaction is often performed under mild and functional group tolerant conditions, which contributes to its wide applicability .
Biochemical Analysis
Biochemical Properties
This compound is known for its versatility and ability to undergo Suzuki-Miyaura coupling reactions with aryl halides. The Suzuki–Miyaura (SM) coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst
Cellular Effects
The specific effects of 4-Benzyloxy-2,6-difluorophenylboronic acid pinacol ester on various types of cells and cellular processes are not well studied
Molecular Mechanism
The molecular mechanism of action of this compound is primarily through its role in Suzuki-Miyaura coupling reactions. In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Properties
IUPAC Name |
2-(2,6-difluoro-4-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BF2O3/c1-18(2)19(3,4)25-20(24-18)17-15(21)10-14(11-16(17)22)23-12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWLIDKHHQTXGCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2F)OCC3=CC=CC=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BF2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701131053 | |
Record name | 1,3,2-Dioxaborolane, 2-[2,6-difluoro-4-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701131053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2121514-21-2 | |
Record name | 1,3,2-Dioxaborolane, 2-[2,6-difluoro-4-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2121514-21-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,2-Dioxaborolane, 2-[2,6-difluoro-4-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701131053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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